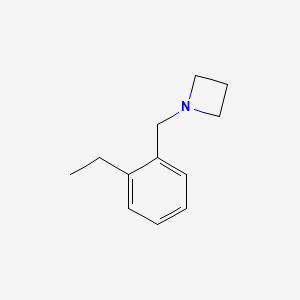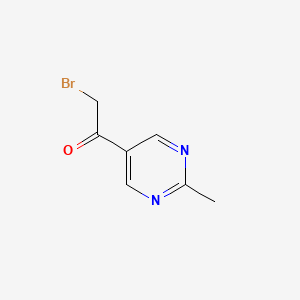
2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone is an organic compound with the molecular formula C7H7BrN2O It is a brominated derivative of ethanone, featuring a pyrimidine ring substituted with a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone typically involves the bromination of 1-(2-methylpyrimidin-5-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone moiety can be subjected to oxidation to form carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone
- 2-Bromo-1-(3-nitrophenyl)ethanone
- 2-Bromo-1-(4-ethoxyphenyl)ethanone
Comparison: 2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to other brominated ethanones, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research .
Eigenschaften
Molekularformel |
C7H7BrN2O |
|---|---|
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
2-bromo-1-(2-methylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-5-9-3-6(4-10-5)7(11)2-8/h3-4H,2H2,1H3 |
InChI-Schlüssel |
QDYDTIXJXOQZKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=N1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
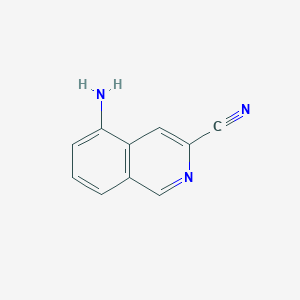
![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
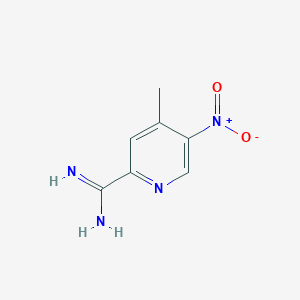
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)
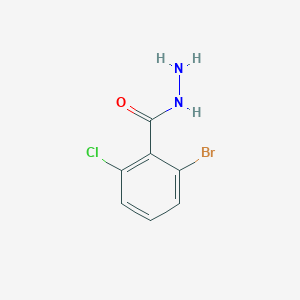
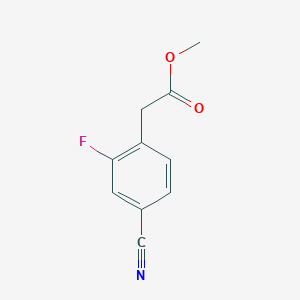
![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)
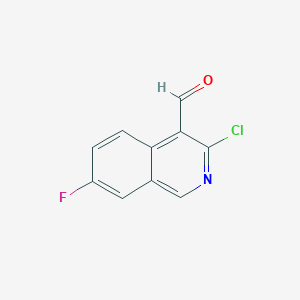
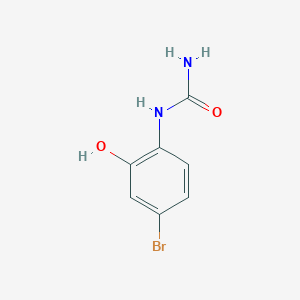
![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
